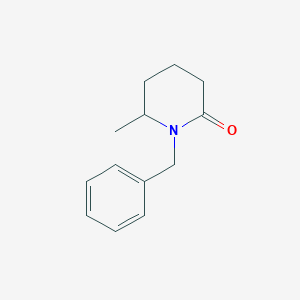
1-Benzyl-6-methylpiperidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyl-6-methylpiperidin-2-one is a piperidine derivative, a class of compounds known for their significant role in medicinal chemistry. Piperidine itself is a six-membered heterocycle containing one nitrogen atom.
Preparation Methods
The synthesis of 1-Benzyl-6-methylpiperidin-2-one can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of benzylamine with 6-methyl-2-piperidone under acidic conditions can yield the desired compound . Industrial production methods often involve optimized reaction conditions to maximize yield and purity, such as using palladium-catalyzed hydrogenation or rhodium-catalyzed cyclization .
Chemical Reactions Analysis
1-Benzyl-6-methylpiperidin-2-one undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas in the presence of palladium or rhodium catalysts can convert the compound into its corresponding amine.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields ketones or acids, while reduction produces amines .
Scientific Research Applications
1-Benzyl-6-methylpiperidin-2-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: The compound is used in the study of enzyme interactions and receptor binding due to its structural similarity to biologically active molecules.
Medicine: Research into its potential therapeutic applications includes its use as an intermediate in the synthesis of drugs targeting neurological disorders.
Industry: It is utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Benzyl-6-methylpiperidin-2-one involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity. For example, it may inhibit certain enzymes by mimicking the structure of their natural substrates, thereby blocking their active sites . The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
1-Benzyl-6-methylpiperidin-2-one can be compared to other piperidine derivatives such as:
1-Benzyl-2-methylpiperidin-4-one: Similar in structure but with different substitution patterns, leading to variations in chemical reactivity and biological activity.
6-Methylpiperidin-2-one: Lacks the benzyl group, resulting in different pharmacological properties.
1-Benzylpiperidin-2-one: Similar but without the methyl group, affecting its chemical stability and reactivity.
These comparisons highlight the unique properties of this compound, particularly its enhanced stability and reactivity due to the presence of both benzyl and methyl groups.
Properties
CAS No. |
55917-03-8 |
|---|---|
Molecular Formula |
C13H17NO |
Molecular Weight |
203.28 g/mol |
IUPAC Name |
1-benzyl-6-methylpiperidin-2-one |
InChI |
InChI=1S/C13H17NO/c1-11-6-5-9-13(15)14(11)10-12-7-3-2-4-8-12/h2-4,7-8,11H,5-6,9-10H2,1H3 |
InChI Key |
SBJALDKYUYPNSQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC(=O)N1CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


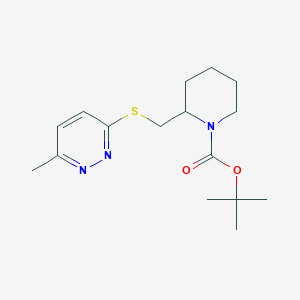

![5-Cyanobicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B13963772.png)
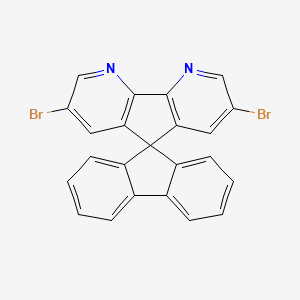


![3-(2-(Methylthio)phenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B13963796.png)
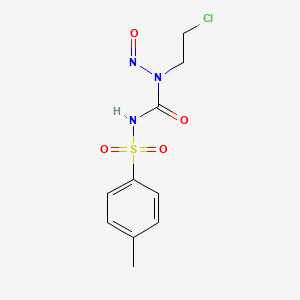
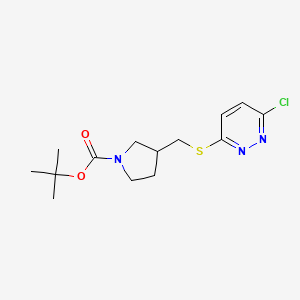
![N-(imidazo[1,2-a]pyridin-8-yl)acetamide](/img/structure/B13963829.png)
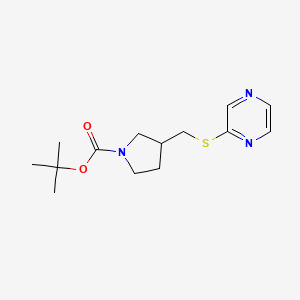

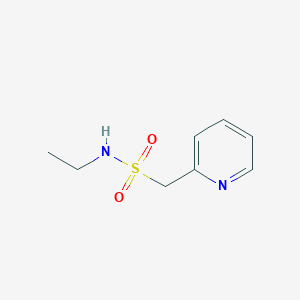
![4-[[[6-(6-Fluoro-3-pyridyl)-4-(2,2,2-trifluoroethylamino)pyrido[3,2-d]pyrimidin-2-yl]amino]methyl]benzenesulfonamide](/img/structure/B13963850.png)
